molecular formula C9H5Cl2N B193633 4,7-Dichloroquinoline CAS No. 86-98-6

4,7-Dichloroquinoline

Cat. No. B193633
Key on ui cas rn: 86-98-6
M. Wt: 198.05 g/mol
InChI Key: HXEWMTXDBOQQKO-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:6][c:7]1[cH:8][cH:9][c:10]2[c:11]([OH:17])[cH:12][cH:13][n:14][c:15]2[cH:16]1.[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[Cl:3][c:11]1[c:10]2[cH:9][cH:8][c:7]([Cl:6])[cH:16][c:15]2[n:14][cH:13][cH:12]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Oc1ccnc2cc(Cl)ccc12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
Clc1ccc2c(Cl)ccnc2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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